![molecular formula C4H8N2 B14486344 1,6-Diazabicyclo[3.1.0]hexane CAS No. 65186-38-1](/img/structure/B14486344.png)
1,6-Diazabicyclo[3.1.0]hexane
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Overview
Description
1,6-Diazabicyclo[310]hexane is a bicyclic organic compound containing two nitrogen atoms within its structure
Preparation Methods
1,6-Diazabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Another method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . These methods provide efficient routes to produce the compound with varying yields and reaction conditions.
Chemical Reactions Analysis
1,6-Diazabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
Scientific Research Applications
Cycloaddition Reactions:
N,N'-cyclic azomethine imines (AMIs) can be generated in situ through the thermal opening of a C–N bond in the diaziridine ring of 6-aryl-substituted 1,5-diazabicyclo[3.1.0]hexanes or 7-aryl-substituted 1,6-diazabicyclo[4.1.0]heptanes .
- These AMIs can undergo 1,3-dipolar cycloadditions with highly active dipolarophiles such as N-arylmaleimides, dialkyl fumarates, dicyanoethylene, diphenylcyclopropenone, aryl isocyanates, and aryl isothiocyanates .
- Lewis acids can also catalyze the cleavage of the C–N bond in the diaziridine ring of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes to generate unstable AMIs .
- Diazabicyclohexanes have been employed as precursors for 1,3-dipoles in both (3 + 2) and (3 + 3) cycloadditions .
- Lewis acid-catalyzed reactions of diaziridines with donor–acceptor cyclopropanes and aziridines yield perhydropyridazine or triazine derivatives .
Synthesis of mGluR Modulators:
- Functionalized bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor (mGluR) modulators .
- These compounds can be used in treating psychiatric disorders like schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, as well as neurological diseases such as drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, cerebral ischemia, and head trauma .
- Selective mGlu2 receptor agonists can be synthesized from 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates bearing C4-thiotriazole substituents .
Hypergolic Compounds:
- 1,5-Diazabicyclo[3.1.0]hexane type compounds (DABHCs) have been identified as promising liquid hypergolic compounds .
Conformational Analysis:
- Gas electron diffraction methods have been used to determine the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes .
Case Studies
Case Study 1: Enantioselective Cycloaddition
A catalytic enantioselective (3 + 2) cycloaddition of diazabicyclohexanes with chalcones has been achieved, demonstrating the utility of these compounds in synthesizing complex chiral molecules .
Case Study 2: mGlu2 Receptor Activation
(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid 14a (LY2812223) was cocrystallized with the amino terminal domains of human mGlu2 and mGlu3, and site-directed mutation studies clarified the molecular basis of its unique pharmacology . Evaluation in a rat model showed that this molecule activates central mGlu2 receptors in vivo .
Data Table
Mechanism of Action
The mechanism of action of 1,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can form stable complexes with metals, such as gold, which can influence its electrochemical behavior . The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
1,6-Diazabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.1.0]hexane: This compound has a similar structure but differs in the position of the nitrogen atoms.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic diaziridine-containing moieties in one molecule The uniqueness of 1,6-Diazabicyclo[31
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,6-Diazabicyclo[3.1.0]hexane derivatives?
Methodological Answer: The synthesis typically involves cyclization reactions using halogenating agents (e.g., NaOCl or t-BuOCl) with 1,3-diaminopropane and carbonyl compounds. For example, 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane) is synthesized by reacting glyoxal with 1,3-diaminopropane and NaOCl in water at pH 9.5–10.5. This method ensures intramolecular cyclization to form the bicyclic structure . Alternative approaches in aprotic solvents (e.g., CHCl₃ with t-BuOCl and K₂CO₃) improve yields (50–52%) for derivatives with sensitive substituents .
Q. How is the molecular structure of this compound derivatives characterized experimentally?
Methodological Answer: X-ray diffraction (XRD) and gas electron diffraction (GED) are primary techniques. For instance, XRD reveals that bicyclic fragments adopt a boat conformation due to torsional strain (e.g., N5N1C2C3 angles in 6,6-dimethyl derivatives flatten the 5-membered ring via H…H repulsions) . GED, combined with quantum-chemical calculations, resolves bond lengths and angles, such as the N–N and C–C distances critical for hypergolic propellant applications .
Q. What are the key derivatives of this compound, and how are they synthesized?
Methodological Answer: Common derivatives include:
- 6,6-Dimethyl variants : Synthesized via halogenation of 1,3-diazacyclohexanes followed by cyclization. Methyl groups introduce steric effects, altering ring conformation .
- Hybrid structures : Incorporate cyclopropane or diaziridine rings via strain-release cycloadditions. For example, azirines react with azomethine ylides to form fused bicyclic systems .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Methodological Answer: Catalytic asymmetric [3+2] cycloadditions using CuI/(R)-Fesulphos enable enantioselectivity up to 98% ee. For example, α-substituted iminoesters react with azirines under optimized conditions (dioxane, 25°C) to form quaternary stereocenters. This method avoids multistep sequences and uses strain-release dipolarophiles for efficiency .
Q. How do computational methods resolve contradictions in conformational data?
Methodological Answer: Monte Carlo simulations and density functional theory (DFT) reconcile discrepancies between experimental and theoretical structures. For 6,6-dimethyl derivatives, computational models predict torsional angles (e.g., N5N1C2C3) that match GED data, confirming H…H repulsions as the driver for ring flattening . Joint analysis of XRD and quantum-chemical data also resolves diastereomer ratios in equilibrium studies .
Q. What catalytic strategies enable cyclopropanation in this compound synthesis?
Methodological Answer: Ruthenium catalysts (e.g., [Cp*RuCl(cod)]) promote stereoselective cyclopropanation of 1,6-enynes with diazoalkanes. This one-step method forms three C–C bonds, yielding alkenylbicyclo[3.1.0]hexane derivatives. Reaction conditions (dioxane, 80°C) and catalyst choice ensure regioselectivity and high yields .
Q. How can synthetic protocols be optimized for derivatives with sensitive substituents?
Methodological Answer: Avoiding strong halogenating agents (e.g., NaOCl) is critical. Instead, t-BuOCl in CHCl₃ with K₂CO₃ minimizes side reactions. For example, 1,5-diazabicyclo[3.1.0]hexanes with electron-withdrawing groups are synthesized at 0°C to prevent decomposition .
Q. What analytical techniques are used to validate hypergolic properties in propellant applications?
Methodological Answer: Ignition delay measurements and differential scanning calorimetry (DSC) assess hypergolicity. For 1,5-diazabicyclo[3.1.0]hexane derivatives, ignition delays <5 ms with HNO₃ oxidizers confirm their potential as green propellants. Thermal stability is validated via thermogravimetric analysis (TGA) .
Properties
CAS No. |
65186-38-1 |
---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-2-4-5-6(4)3-1/h4-5H,1-3H2 |
InChI Key |
NHBJDIGRVMVSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2NN2C1 |
Origin of Product |
United States |
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